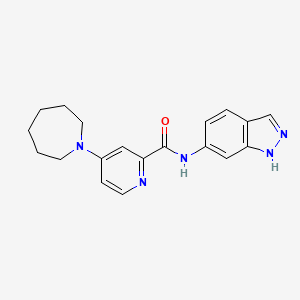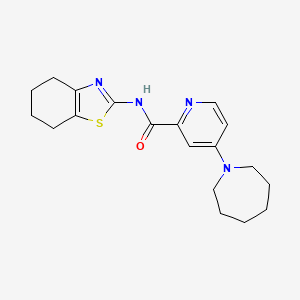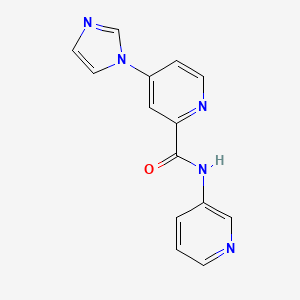
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide, also known as 4-AIPC, is a novel synthetic compound that has been studied for its potential applications in scientific research. 4-AIPC is an indazole-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective activities. 4-AIPC has been studied in both in vitro and in vivo models and has shown promising results in a variety of areas.
Aplicaciones Científicas De Investigación
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been studied for its potential applications in a wide range of scientific research areas. It has been shown to be a potent anti-inflammatory agent, with potential applications in treating inflammation-related diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has also been studied for its anti-tumor activity, with promising results in both in vitro and in vivo models. Additionally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been studied for its neuroprotective effects, with potential applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide is still under investigation. However, it is thought to act through a variety of pathways, including inhibition of pro-inflammatory cytokines and inhibition of nuclear factor-kappa B (NF-κB) activation. Additionally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the activation of caspases, which are involved in apoptosis.
Biochemical and Physiological Effects
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammatory responses. 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Finally, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide has been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide in laboratory experiments. It is not water-soluble, so it must be dissolved in a solvent before use. Additionally, it is not very stable and may break down over time.
Direcciones Futuras
The potential applications of 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide are numerous and there are many potential future directions for its research. One potential future direction is to further explore its potential anti-tumor activity, as it has shown promising results in both in vitro and in vivo models. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore its potential applications in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide can be synthesized in a two-step process. The first step involves the condensation of 2-chloro-N-methyl-3-nitrobenzene with 4-amino-1-azepane to form the intermediate 4-(azepan-1-yl)-N-methyl-3-nitrobenzene. This intermediate is then reacted with 1H-indazol-6-yl pyridine-2-carboxylic acid to yield the desired product, 4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide.
Propiedades
IUPAC Name |
4-(azepan-1-yl)-N-(1H-indazol-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(22-15-6-5-14-13-21-23-17(14)11-15)18-12-16(7-8-20-18)24-9-3-1-2-4-10-24/h5-8,11-13H,1-4,9-10H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUOMJYDQBONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-(1H-indazol-6-yl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506131.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)
![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)
![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)
![4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one](/img/structure/B6506186.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)



![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![{[4-(2-methoxybenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine](/img/structure/B6506227.png)